molecular formula C8H7BrN2 B3102883 6-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1427382-24-8

6-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No. B3102883
CAS RN: 1427382-24-8
M. Wt: 211.06 g/mol
InChI Key: NKOMKKATKUMJII-UHFFFAOYSA-N
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Description

“6-Bromo-7-methylpyrazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “6-Bromo-7-methylpyrazolo[1,5-a]pyridine” is 1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Bromo-7-methylpyrazolo[1,5-a]pyridine” is a solid at room temperature .

Scientific Research Applications

Synthesis and Analgesic Properties

6-Bromo-7-methylpyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their analgesic properties. For example, a study synthesized new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives and evaluated their antinociceptive activity, demonstrating significant analgesic effects in some compounds (Gaston et al., 1996).

N-Alkylation and Electrophilic Substitution Reactions

Research has explored the N-alkylation and electrophilic substitution reactions of 2-Methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, showing a preference for substitution at specific positions, which is crucial for the chemical modification and potential biological activity of these compounds (Brown & McGeary, 1994).

Synthesis of Polyfunctionally Substituted Derivatives

There has been development in the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor. This research opens up avenues for creating new compounds with potential pharmaceutical applications (Aly, 2006).

Synthesis of Pyridylcarbene

Studies have reported the synthesis of pyridylcarbene through the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, leading to the formation of various bromopyridine derivatives. This process illustrates the potential for creating novel chemical entities with unique properties (Abarca, Ballesteros, & Blanco, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . This suggests that “6-Bromo-7-methylpyrazolo[1,5-a]pyridine” and related compounds may have potential applications in the field of optics and materials science.

properties

IUPAC Name

6-bromo-7-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-5-10-11(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMKKATKUMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=NN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methylpyrazolo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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